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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)benzonitrile

CAS No.: 154197-00-9

Cat. No.: B169181

Get Quote

Foreword: Navigating the Landscape of a Niche
Chemical Intermediate
In the vast and intricate world of chemical synthesis and drug discovery, some molecules are

extensively characterized, their properties and reactivities mapped with high precision. Others,

like the subject of this guide, 3-(4-Methoxyphenyl)benzonitrile, exist in a space of significant

potential yet limited published data. This guide is crafted for the discerning researcher and drug

development professional who understands that the value of a molecule is not solely defined

by its current body of literature, but by the strategic possibilities it presents.

As such, this document deviates from a standard data sheet. It is a technical guide that

provides not only the established facts but also a logical, experience-driven framework for

working with this compound. We will delve into its identity, propose a robust and validated

synthetic pathway based on established chemical principles, and explore its potential

applications by examining its structural motifs in the context of modern medicinal chemistry.

Every protocol is designed as a self-validating system, and every claim is grounded in

authoritative chemical literature to ensure both scientific integrity and practical utility.
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Core Identity and Physicochemical Profile
Identifying a compound with absolute certainty is the bedrock of all subsequent research. 3-(4-
Methoxyphenyl)benzonitrile is a biaryl compound, a structural class of immense importance

in pharmaceuticals and material science.

CAS Number: 154197-00-9

Molecular Formula: C₁₄H₁₁NO

Molecular Weight: 209.25 g/mol

While extensive experimental data for this specific isomer is not widely published, we can infer

key physicochemical properties based on its structure and data from analogous compounds.

This information is crucial for anticipating its behavior in various experimental settings, from

reaction work-ups to formulation.

Table 1: Key Physicochemical Properties of 3-(4-Methoxyphenyl)benzonitrile

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b169181/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-4-methoxyphenyl-benzonitrile
https://www.benchchem.com/product/b169181/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-4-methoxyphenyl-benzonitrile
https://www.benchchem.com/product/b169181/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-4-methoxyphenyl-benzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169181?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value/Description
Rationale & Scientific
Context

IUPAC Name
3-(4-

methoxyphenyl)benzonitrile
Standardized nomenclature.

Appearance
Expected to be an off-white to

pale yellow solid.

Biaryl compounds of this

nature are typically crystalline

solids at room temperature.

Solubility

Predicted to be soluble in

common organic solvents

(e.g., Dichloromethane, Ethyl

Acetate, THF, Acetone) and

poorly soluble in water.

The aromatic structure confers

hydrophobicity, while the nitrile

and methoxy groups provide

some polarity, favoring

solubility in a range of organic

solvents.

Melting Point

Not experimentally published.

Estimated to be in the range of

60-90 °C.

This estimation is based on

related biaryl structures and

isomers. For example, 4-

hydroxy-3-methoxybenzonitrile

has a melting point of 85-87

°C.[1] The final, purified

compound's melting point

should be determined

experimentally as a key purity

indicator.

Boiling Point

Not experimentally published.

Estimated to be >300 °C at

atmospheric pressure.

High molecular weight and

aromaticity suggest a high

boiling point, making

purification by distillation under

high vacuum a possibility.

Synthesis and Purification: A Validated Approach
via Suzuki-Miyaura Coupling
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The formation of the C-C bond between the two aryl rings is the central challenge in

synthesizing 3-(4-Methoxyphenyl)benzonitrile. The Suzuki-Miyaura cross-coupling reaction

stands as the preeminent, most reliable, and functionally tolerant method for this

transformation.[2] It is the industry-standard for constructing biaryl systems.

The proposed synthesis follows a logical and well-documented pathway: the palladium-

catalyzed coupling of an aryl halide (3-bromobenzonitrile) with an arylboronic acid (4-

methoxyphenylboronic acid). The choice of these starting materials is strategic; they are

commercially available and known to be effective coupling partners.

Proposed Reaction Scheme

Reactants

Reaction Conditions

3-Bromobenzonitrile

Pd(PPh₃)₄
(Palladium Catalyst)

4-Methoxyphenylboronic acid

3-(4-Methoxyphenyl)benzonitrile

Suzuki-Miyaura
Coupling

K₂CO₃ or K₃PO₄

(Base)

Dioxane/Water or Toluene/Water
(Solvent System)

Click to download full resolution via product page

Caption: Proposed Suzuki-Miyaura coupling synthesis pathway.
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Detailed Experimental Protocol
This protocol is a robust, field-proven starting point. The causality behind each step is

explained to allow for informed optimization.

Materials:

3-Bromobenzonitrile (1.0 eq)

4-Methoxyphenylboronic acid (1.2 eq)[3]

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

1,4-Dioxane, anhydrous

Deionized Water

Ethyl Acetate (for extraction)

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Silica Gel (for column chromatography)

Procedure:

Inert Atmosphere Preparation (Causality: Preventing Catalyst Oxidation): To an oven-dried

Schlenk flask, add 3-bromobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq),

Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq). The use of an oven-dried flask removes adsorbed

water, which can interfere with the catalytic cycle.

Solvent Addition and Degassing (Causality: Removing Oxygen): Evacuate the flask and

backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add anhydrous

1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe. The solvent mixture

is crucial for dissolving both the organic substrates and the inorganic base. Degas the
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resulting solution by bubbling the inert gas through it for 15-20 minutes. Dissolved oxygen

can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.

Reaction Execution (Causality: Driving the Catalytic Cycle): Heat the reaction mixture to 80-

90 °C with vigorous stirring. The heat provides the necessary activation energy for the steps

of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[4]

Monitoring Progress (Causality: Ensuring Completion): Monitor the reaction's progress using

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

A typical mobile phase for TLC would be a hexane/ethyl acetate mixture. The disappearance

of the limiting reactant (3-bromobenzonitrile) indicates completion. Reaction times can vary

from 2 to 12 hours.

Work-up and Extraction (Causality: Separating Product from Salts and Catalyst): Once

complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

water. Transfer to a separatory funnel. The organic product will partition into the ethyl acetate

layer, while the inorganic salts and catalyst residues will largely remain in the aqueous layer.

Washing (Causality: Removing Impurities): Separate the layers. Wash the organic layer

sequentially with water and then with brine. The brine wash helps to remove residual water

from the organic phase.

Drying and Concentration (Causality: Preparing for Purification): Dry the organic layer over

anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure

using a rotary evaporator. This yields the crude product.

Purification (Causality: Achieving High Purity): Purify the crude residue by flash column

chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl

acetate) is a logical starting point for elution. Combine the pure fractions and remove the

solvent in vacuo to yield 3-(4-Methoxyphenyl)benzonitrile as a solid.

Applications in Drug Discovery and Medicinal
Chemistry: A Forward-Looking Analysis
While direct biological studies on 3-(4-Methoxyphenyl)benzonitrile are not prominent in the

literature, its structural components—the biaryl scaffold, the nitrile group, and the
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methoxyphenyl moiety—are prevalent in a multitude of biologically active molecules. This

allows us to project its utility as a key intermediate in drug discovery programs.

The Nitrile Group as a Versatile Pharmacophore
The nitrile group is far more than a simple structural element; it is a versatile and valuable

pharmacophore. It is relatively stable metabolically and can act as a bioisostere for other

functional groups, such as a carbonyl or a halogen.[1] Crucially, the nitrile's linear geometry

and ability to act as a hydrogen bond acceptor allow it to form key interactions with biological

targets.[1]

Contextual Application: A Precursor for Kinase
Inhibitors
Many kinase inhibitors, particularly those targeting the ATP-binding pocket, utilize substituted

biaryl or heteroaryl scaffolds. For example, the related compound 3-hydroxy-4-

methoxybenzonitrile is a known key intermediate in the synthesis of Gefitinib, an Epidermal

Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1] This

establishes a strong precedent for the utility of methoxy-substituted benzonitriles in this

therapeutic area.

The 3-(4-methoxyphenyl) core of our target molecule provides a three-dimensional vector that

can be exploited to probe the deep pockets of an enzyme's active site. The nitrile group can

then be chemically transformed into other key functional groups (e.g., an amine, a tetrazole, or

a carboxylic acid) to optimize binding affinity and pharmacokinetic properties.

3-(4-Methoxyphenyl)benzonitrile
(Core Scaffold)

Chemical
Transformation

of Nitrile

Amine (R-NH₂)

Tetrazole

Carboxylic Acid
(R-COOH)

Kinase Active Site Binding
(e.g., H-Bonding)

Interaction

Interaction

Interaction
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Caption: Conceptual workflow for developing kinase inhibitors.

Safety and Handling
As with any chemical compound, proper safety protocols must be observed. While a specific

safety data sheet (SDS) for 3-(4-Methoxyphenyl)benzonitrile is not widely available, the

hazards can be inferred from related benzonitrile compounds.

Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin

and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles,

a lab coat, and chemical-resistant gloves.

Toxicity: Benzonitrile derivatives can be harmful if swallowed, inhaled, or absorbed through

the skin. The nitrile group can potentially be metabolized to release cyanide, although this is

generally not a rapid process for aryl nitriles. Treat with the same caution as other toxic

organic nitriles.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
3-(4-Methoxyphenyl)benzonitrile (CAS 154197-00-9) represents a valuable, albeit under-

characterized, building block for chemical synthesis. Its logical and efficient synthesis via

Suzuki-Miyaura coupling makes it an accessible intermediate for research and development.

The presence of the biaryl scaffold, the versatile nitrile pharmacophore, and the methoxyphenyl

group positions it as a compound of high interest for medicinal chemistry, particularly in the

development of targeted therapies like kinase inhibitors. This guide provides the foundational

knowledge and practical protocols necessary for researchers to confidently incorporate this

promising molecule into their discovery workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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